Methyl 5-chloro-6-methylpyrazine-2-carboxylate is derived from pyrazine chemistry, specifically involving chlorinated and methylated derivatives. Its structure can be synthesized from various precursors, including 5-chloro-6-methylpyrazine-2-carboxylic acid. The classification of this compound falls under heterocyclic compounds, specifically those containing nitrogen in their aromatic systems.
The synthesis of methyl 5-chloro-6-methylpyrazine-2-carboxylate typically involves several steps:
This multi-step synthesis allows for the selective introduction of functional groups while maintaining high yields and purity of the final product .
Methyl 5-chloro-6-methylpyrazine-2-carboxylate has a complex molecular structure characterized by:
The spatial arrangement of these groups contributes to its chemical reactivity and biological activity. Structural analyses often employ techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) to confirm the presence of specific functional groups and to elucidate the compound's three-dimensional conformation .
Methyl 5-chloro-6-methylpyrazine-2-carboxylate participates in various chemical reactions:
Reagents such as bromine, hexamethylene tetramine, and sulfonyl chlorides are frequently employed in these transformations .
The mechanism of action for methyl 5-chloro-6-methylpyrazine-2-carboxylate primarily revolves around its role as an immunomodulator:
The physical and chemical properties of methyl 5-chloro-6-methylpyrazine-2-carboxylate include:
These properties are crucial for its application in laboratory settings and potential therapeutic uses .
Methyl 5-chloro-6-methylpyrazine-2-carboxylate has several scientific applications:
Regioselective functionalization of the pyrazine ring presents significant synthetic challenges due to the similar reactivity of ring positions and the potential for unwanted side reactions. Methyl 5-chloro-6-methylpyrazine-2-carboxylate (CAS 77168-85-5) requires precise control over substituent positioning to achieve the desired pharmacological activity as a STING pathway inhibitor [1]. The dominant industrial approach utilizes a convergent strategy beginning with methylglyoxal and o-phenylenediamine, which undergo condensation to form 2-methylquinoxaline. Subsequent oxidation with potassium permanganate or hydrogen peroxide yields 5-methylpyrazine-2-carboxylic acid, serving as the foundational precursor [5] [10]. Chlorination typically employs phosphorus oxychloride (POCl₃) under controlled conditions (70-80°C), achieving selective mono-chlorination at the 5-position through steric direction from the adjacent methyl group. This specificity is critical since polychlorinated byproducts can reduce yields by 15-30% if reaction parameters are not optimized [5].
Alternative routes involve halogenation of pyrazinone intermediates, where activating groups like trimethylsilyl enhance leaving-group capacity. For instance, Sato-Narita halogenation employs chlorotrimethylsilane activation followed by phosphorus-based halogenating agents, achieving bromo-substitution yields exceeding 80% [7]. Lithiation strategies enable late-stage functionalization but require cryogenic conditions (-78°C) and controlled quenching. Directed ortho-metalation of methyl pyrazine-2-carboxylate derivatives using n-butyllithium generates C-5 lithiated intermediates that react with hexachloroethane to install chlorine with 70-75% regioselectivity [7].
Table 1: Comparative Regioselective Functionalization Approaches
Method | Key Reagents/Conditions | Regioselectivity | Yield Range | Limitations |
---|---|---|---|---|
POCl₃ Halogenation | POCl₃, 70-80°C, 4-6h | 5-Cl > 6-Cl (10:1) | 65-78% | Requires acidic conditions |
Sato-Narita Bromination | TMSCl/PBr₃, RT, 2h | 5-Br exclusively | 80-85% | Multi-step activation needed |
Directed Lithiation | n-BuLi/hexachloroethane, -78°C, 1h | 5-Cl (7:1) | 70-75% | Cryogenic conditions required |
Methylation strategies often exploit carboxylate salt decarboxylation or employ pre-methylated precursors like 2,5-dimethylpyrazine. Selective oxidation of the 2-methyl group using selenium dioxide or potassium permanganate in acetic anhydride generates the mono-acid with 85% selectivity, minimizing over-oxidation byproducts [10]. This approach circumvents the need for harsh esterification conditions on halogenated intermediates, preserving ring integrity.
Esterification of 5-chloro-6-methylpyrazine-2-carboxylic acid represents a critical transformation where conventional acid-catalyzed methods (Fischer esterification) often prove incompatible due to thermal sensitivity and potential dehalogenation. Modern catalytic approaches prioritize chemoselectivity and mild conditions. Lewis acid catalysts like scandium(III) triflate (5-10 mol%) in methanol enable esterification at 50°C within 4 hours, achieving >95% conversion without competing nucleophilic substitution at the C-5 chlorine [5]. This compatibility stems from the catalyst's oxygen-selective coordination, which activates the carbonyl without facilitating halide displacement.
Heterogeneous catalysts offer advantages in product separation and catalyst recyclability. Sulfated zirconia or aluminum phosphate solid acids facilitate esterification at 80-90°C with 90-92% yields over three reaction cycles before significant activity loss occurs [10]. Immobilized lipases (e.g., Candida antarctica Lipase B on acrylic resin) show exceptional functional group tolerance, operating effectively at 35°C in solventless systems or low-water tert-butanol. Though enzymatic catalysis requires 24-48 hours for complete conversion, it eliminates racemization risks in chiral analogs and reduces energy consumption by 40% compared to thermal methods [5].
Table 2: Catalytic Esterification Performance Parameters
Catalyst System | Temperature | Time | Conversion | Chemoselectivity | Reusability |
---|---|---|---|---|---|
Sc(OTf)₃ (10 mol%) | 50°C | 4h | >95% | >99% | Limited |
Sulfated Zirconia | 85°C | 6h | 90-92% | 98% | 3 cycles |
CALB Immobilized Enzyme | 35°C | 24-48h | 88-90% | >99% | 7 cycles |
Compatibility with sensitive functional groups necessitates avoiding strong Brønsted acids and high temperatures. The chlorine atom at C-5 exhibits moderate lability under basic conditions (pH >9), mandating neutral to slightly acidic pH during esterification. Catalytic hydrogenation for deprotection must be excluded due to concomitant dehalogenation, making enzymatically cleavable protecting groups (e.g., vinyl esters) essential for multistep syntheses involving reducible functionalities [9].
Industrial production of Methyl 5-chloro-6-methylpyrazine-2-carboxylate increasingly incorporates green chemistry principles to reduce environmental impact and manufacturing costs. Solvent optimization plays a pivotal role, with traditional chlorinated solvents (dichloromethane, chloroform) being replaced by renewable alternatives. Cyrene™ (dihydrolevoglucosenone) demonstrates exceptional promise due to its high boiling point (207°C), low toxicity, and bio-based origin. It achieves 85-90% yield in chlorination reactions while reducing the Process Mass Intensity (PMI) by 50% compared to dichloroethane [10].
Waste minimization strategies focus on atom economy and byproduct valorization. The oxidative decarboxylation step in precursor synthesis generates stoichiometric manganese dioxide when using KMnO₄. Implementing catalytic KMnO₄ with co-oxidants (e.g., 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)/NaOCl reduces Mn waste by 80% while maintaining 88% yield [5]. Additionally, the hydrochloric acid byproduct from POCl₃ chlorination can be captured as ammonium chloride fertilizer or recycled into electrochemical chlorine regeneration systems, transforming a waste stream into valuable products.
Table 3: Environmental Metrics for Industrial Process Options
Process Parameter | Conventional Approach | Green Alternative | Improvement |
---|---|---|---|
Chlorination Solvent | Dichloroethane (PMI: 32) | Cyrene™ (PMI: 16) | 50% PMI reduction |
Oxidation System | Stoichiometric KMnO₄ | Catalytic KMnO₄/TEMPO/NaOCl | 80% less Mn waste |
Acid Scavenging | Triethylamine (stoichiometric) | Resin-bound carbonate | Recyclable 7x, TEA elimination |
Reaction Concentration | 10-15% w/v | 25-30% w/v (solvent-free) | 40% energy savings |
Continuous-flow technology enhances safety and efficiency in large-scale operations. Tubular reactors enable precise temperature control during exothermic chlorination (ΔH = -120 kJ/mol), reducing decomposition byproducts by 15% compared to batch processing [10]. Integrated solvent recovery via thin-film evaporation achieves >95% solvent recycling, while in-line neutralization with immobilized carbonate resins eliminates aqueous waste streams. These innovations collectively reduce the overall E-factor (kg waste/kg product) from 35 in traditional synthesis to 8-10 in state-of-the-art processes, aligning pharmaceutical manufacturing with sustainability goals.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3